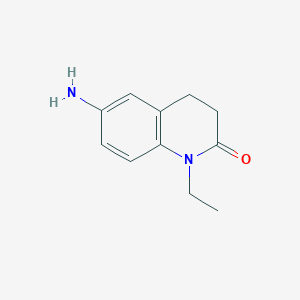

6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one

Description

BenchChem offers high-quality 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-1-ethyl-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-13-10-5-4-9(12)7-8(10)3-6-11(13)14/h4-5,7H,2-3,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLRYSSROUZRMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the fundamental properties of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established principles and data from structurally related molecules, this document outlines its physicochemical characteristics, proposes a viable synthetic route, and explores its potential biological significance. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Molecular Overview and Physicochemical Properties

6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one belongs to the tetrahydroquinolinone class of compounds, a scaffold known for its presence in a variety of biologically active molecules.[1] The introduction of an amino group at the 6-position and an ethyl group at the 1-position can significantly influence its chemical reactivity, solubility, and biological target interactions.

Table 1: Physicochemical Properties of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O | [2][3] |

| Molecular Weight | 190.24 g/mol | [2][3] |

| CAS Number | 233775-33-2 | [2][3] |

| Topological Polar Surface Area (TPSA) | 46.33 Ų | [3] |

| logP (calculated) | 1.5679 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 1 | [3] |

Proposed Synthesis Pathway

While a specific, documented synthesis for 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one is not prevalent in the literature, a plausible and efficient route can be designed based on established domino reactions for the synthesis of tetrahydroquinoline cores.[1] A proposed retro-synthetic analysis suggests a pathway involving the cyclization of a suitably substituted aniline derivative.

Figure 1: Proposed synthetic workflow for 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one.

Experimental Protocol:

Step 1: N-Ethylation of 4-Nitroaniline

-

Rationale: Introduction of the ethyl group at the nitrogen is a crucial first step. A standard Williamson ether synthesis-like reaction is suitable.

-

Procedure:

-

Dissolve 4-nitroaniline in a suitable polar aprotic solvent such as DMF or acetonitrile.

-

Add a slight excess of a base, for instance, potassium carbonate, to deprotonate the aniline nitrogen.

-

Slowly add an ethylating agent like ethyl iodide or ethyl bromide to the reaction mixture.

-

Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purify the resulting N-ethyl-4-nitroaniline by column chromatography.

-

Step 2: Acylation of N-ethyl-4-nitroaniline

-

Rationale: This step introduces the three-carbon chain required for the subsequent cyclization to form the quinolinone ring.

-

Procedure:

-

Dissolve N-ethyl-4-nitroaniline in a non-polar aprotic solvent such as dichloromethane or THF.

-

Cool the solution in an ice bath.

-

Slowly add 3-chloropropionyl chloride to the stirred solution. The presence of a non-nucleophilic base like triethylamine is recommended to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with a mild aqueous base (e.g., sodium bicarbonate solution) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-ethyl-N-(4-nitrophenyl)-3-chloropropanamide.

-

Step 3: Intramolecular Friedel-Crafts Cyclization and Reduction

-

Rationale: This domino reaction sequence is the key to forming the tetrahydroquinolinone core. The intramolecular Friedel-Crafts reaction, catalyzed by a Lewis acid, forms the heterocyclic ring. Subsequent reduction of the nitro group to an amine can be achieved in the same pot or as a separate step.

-

Procedure:

-

To a solution of N-ethyl-N-(4-nitrophenyl)-3-chloropropanamide in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add a Lewis acid catalyst such as aluminum chloride in portions at 0 °C.

-

Slowly warm the reaction mixture and then heat to promote cyclization. Monitor the reaction by TLC.

-

Upon formation of the quinolinone ring, the nitro group can be reduced. For a one-pot approach, a reducing agent like tin(II) chloride in the presence of hydrochloric acid can be added. Alternatively, the intermediate can be isolated and then subjected to catalytic hydrogenation (e.g., H₂/Pd-C).

-

After the reduction is complete, neutralize the reaction mixture and extract the product with an appropriate organic solvent.

-

Purify the final product, 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one, by column chromatography or recrystallization.

-

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, a prediction of the key signals in ¹H NMR, ¹³C NMR, and IR spectroscopy can be made based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons (3H, complex multiplet), -CH₂-CH₃ (2H, quartet), -CH₂-C=O (2H, triplet), -CH₂-Ar (2H, triplet), -NH₂ (2H, broad singlet), -CH₂-CH₃ (3H, triplet). |

| ¹³C NMR | Carbonyl carbon (~170 ppm), Aromatic carbons (6 signals), Aliphatic carbons (4 signals). |

| IR (Infrared) | N-H stretch (primary amine, ~3400-3300 cm⁻¹), C=O stretch (amide, ~1650 cm⁻¹), Aromatic C=C stretch (~1600-1450 cm⁻¹), C-N stretch (~1350-1250 cm⁻¹). |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 190. |

Potential Biological Activity and Therapeutic Applications

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1] These include antiarrhythmic, antiviral, and antimalarial properties.[1] Furthermore, the quinolinone core is present in compounds with antibiotic and neuroprotective activities.[1]

The presence of an amino group on the aromatic ring of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one suggests several potential avenues for biological activity. Amino-substituted heterocyclic compounds are known to interact with a variety of biological targets. For instance, substituted aminoquinolines have been investigated for their antifungal properties.[4] Moreover, the tetrahydroquinoline framework has been associated with anti-inflammatory and antioxidant activities.[5][6]

Figure 2: Potential biological activities of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one.

Given the structural alerts present in the molecule, it is a promising candidate for screening in various biological assays. In particular, its potential as an anticancer, anti-inflammatory, or antimicrobial agent warrants further investigation. The amino group also provides a handle for further chemical modification to explore structure-activity relationships (SAR) and optimize for potency and selectivity against specific biological targets.

Conclusion and Future Directions

6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one is a molecule with significant potential for further investigation in the field of drug discovery. This guide has provided a comprehensive overview of its fundamental properties, a plausible synthetic route, and a discussion of its potential biological activities based on the well-established pharmacology of its core scaffolds.

Future research should focus on the following areas:

-

Empirical Determination of Physicochemical Properties: Experimental validation of melting point, solubility, and pKa is essential for further development.

-

Synthesis and Characterization: The proposed synthetic route should be experimentally verified, and the compound fully characterized using modern spectroscopic techniques.

-

Biological Screening: A broad-based biological screening against a panel of relevant targets (e.g., kinases, microbial strains, inflammatory markers) should be undertaken to identify its primary pharmacological activity.

-

Structure-Activity Relationship (SAR) Studies: Following the identification of a lead activity, a focused library of analogs should be synthesized to establish a clear SAR and optimize for desired properties.

By systematically addressing these areas, the full therapeutic potential of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one and its derivatives can be elucidated.

References

-

Bunce, R. A., et al. "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions." Molecules 20.9 (2015): 16397-16430. [Link]

-

PubChem. "6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one." National Center for Biotechnology Information. [Link]

-

Beaumont, D., et al. "Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro." Journal of medicinal chemistry 26.4 (1983): 507-515. [Link]

-

PubChem. "2-Aminomethyl-1,2,3,4-tetrahydroquinoline." National Center for Biotechnology Information. [Link]

-

Flippen-Anderson, J. L., and J. H. Konnert. "An improved synthesis of 6-amino-1, 2, 3, 4-tetrahydro-2-methylisoquinoline." Journal of the Chemical Society, Perkin Transactions 1 (1980): 1392-1395. [Link]

-

Al-Ostoot, F. H., et al. "Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and-quinazoline as potential antifungal agents." Scientific Reports 12.1 (2022): 15699. [Link]

-

Faheem, et al. "Biological Activities of Tetrahydroisoquinolines Derivatives." Journal of Organic and Pharmaceutical Chemistry 21.1 (2023): 23-40. [Link]

-

Al-Suwaidan, I. A., et al. "Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4 (3H)-Ones with Antiproliferative Activities." Molecules 28.23 (2023): 7894. [Link]

-

Faheem, et al. "(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives." ResearchGate. [Link]

-

Cossy, J., et al. "Biological evaluation of newly synthesized quinoline-5, 8-quinones as Cdc25B inhibitors." Bioorganic & medicinal chemistry 14.16 (2006): 5569-5576. [Link]

-

Faheem, et al. "Medicinal chemistry perspectives of 1, 2, 3, 4-tetrahydroisoquinoline analogs–biological activities and SAR studies." RSC advances 11.22 (2021): 13193-13227. [Link]

-

Weyesa, A., and E. Mulugeta. "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review." RSC advances 10.37 (2020): 21896-21917. [Link]

- Google Patents. "Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid."

-

Valenzuela-Rehbein, P., et al. "Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity." Molecules 28.18 (2023): 6636. [Link]

-

Calhoun, W., et al. "Synthesis and antiinflammatory activity of certain 5, 6, 7, 8-tetrahydroquinolines and related compounds." Journal of medicinal chemistry 38.9 (1995): 1473-1481. [Link]

-

ResearchGate. "¹H NMR spectra of 1-methyl-1, 2, 3, 4-tetrahydroquinoline-6-carboxylic..." [Link]

-

Symeonidis, T. S., et al. "Synthesis and Biological Evaluation of Substituted Fused Dipyranoquinolinones." Organics 4.3 (2023): 27-41. [Link]

-

ResearchGate. "IR spectrum of 1-amino pyrrolidine-2-one." [Link]

-

NIST. "Quinoline, 1,2,3,4-tetrahydro-." NIST Chemistry WebBook. [Link]

-

NIST. "6-Methyl-1,2,3,4-tetrahydroquinoline." NIST Chemistry WebBook. [Link]

-

NIST. "Isoquinoline, 1,2,3,4-tetrahydro-." NIST Chemistry WebBook. [Link]

-

NIST. "Quinoline, 1,2,3,4-tetrahydro-." NIST Chemistry WebBook. [Link]

-

SpectraBase. "5-Amino-1,2,3,4-tetrahydro-6-methoxy-4-methylquinoline." [Link]

-

National Center for Biotechnology Information. "Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate." [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one | C11H14N2O | CID 43446541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity | MDPI [mdpi.com]

- 6. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one (CAS: 233775-33-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one, a heterocyclic compound with significant potential in medicinal chemistry. Drawing from established principles of organic synthesis and the known biological activities of related scaffolds, this document serves as a foundational resource for researchers interested in exploring its therapeutic applications.

Introduction

The Tetrahydroquinolin-2-one Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline ring system is a prominent structural motif found in a wide array of biologically active natural products and synthetic therapeutic agents.[1] Its inherent conformational flexibility and ability to present substituents in a defined three-dimensional space make it a "privileged scaffold" in drug discovery. The incorporation of a lactam functionality at the 2-position, forming a tetrahydroquinolin-2-one, further enhances its potential for specific biological interactions. Derivatives of this core structure have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1]

Unveiling the Potential of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one

6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one is a derivative that combines the key features of the tetrahydroquinolin-2-one core with a strategic amino group at the 6-position and an ethyl group at the 1-position. The amino group offers a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of targeted therapeutics. The N-ethyl group can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one is presented in the table below. These computed properties provide a preliminary understanding of the molecule's behavior in biological systems.

| Property | Value | Source |

| CAS Number | 233775-33-2 | PubChem |

| Molecular Formula | C₁₁H₁₄N₂O | PubChem |

| Molecular Weight | 190.24 g/mol | PubChem |

| IUPAC Name | 6-amino-1-ethyl-3,4-dihydroquinolin-2(1H)-one | PubChem |

| SMILES | CCN1C(=O)CCC2=C1C=C(C=C2)N | PubChem |

| Topological Polar Surface Area (TPSA) | 46.3 Ų | PubChem |

| logP (calculated) | 1.57 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bonds | 1 | PubChem |

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible and efficient synthetic route to 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one involves a two-step process starting from the commercially available 6-nitro-3,4-dihydroquinolin-2(1H)-one.[2] The first step is the N-ethylation of the lactam, followed by the reduction of the nitro group to the desired primary amine.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol for Synthesis

The following protocols are based on established methodologies for similar chemical transformations and provide a robust starting point for the synthesis.

Step 1: Synthesis of 1-Ethyl-6-nitro-3,4-dihydroquinolin-2-one

Rationale: N-alkylation of lactams is a well-established reaction. The use of a strong base like sodium hydride (NaH) deprotonates the lactam nitrogen, forming a nucleophilic anion that readily reacts with an electrophile such as ethyl iodide (EtI). Dimethylformamide (DMF) is an appropriate polar aprotic solvent for this reaction.

Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-nitro-3,4-dihydroquinolin-2(1H)-one[2] (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the mixture back to 0 °C and add ethyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-ethyl-6-nitro-3,4-dihydroquinolin-2-one.

Step 2: Reduction to 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one

Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. A common and effective method is the use of iron powder in the presence of an acidic catalyst like ammonium chloride in a protic solvent mixture.[3] This method is generally high-yielding and avoids the need for high-pressure hydrogenation.

Protocol:

-

To a stirred suspension of 1-ethyl-6-nitro-3,4-dihydroquinolin-2-one (1.0 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v), add ammonium chloride (5.0 equivalents).

-

Heat the mixture to reflux and add iron powder (3.0-5.0 equivalents) portion-wise over 30 minutes.

-

Continue to heat at reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one.

-

Further purification can be achieved by column chromatography if necessary.

Purification and Characterization

2.3.1 Purification Protocol (Column Chromatography)

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of methanol in dichloromethane or ethyl acetate in hexanes. The optimal eluent system should be determined by TLC analysis.

-

Procedure: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto a pre-packed silica gel column. The column is then eluted with the chosen solvent system, and fractions are collected and analyzed by TLC to identify those containing the pure product.

2.3.2 Analytical Characterization

The identity and purity of the synthesized 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one should be confirmed by standard analytical techniques.

| Technique | Expected Data |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (>95%). A reversed-phase C18 column with a gradient of acetonitrile in water (containing 0.1% TFA) is a suitable starting point for method development. |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Characteristic signals for the ethyl group (triplet and quartet), aromatic protons, and the protons of the tetrahydroquinolinone core. The appearance of a broad singlet for the amino group protons. |

| Carbon Nuclear Magnetic Resonance (¹³C NMR) | Resonances corresponding to all 11 carbon atoms in the molecule, including the carbonyl carbon of the lactam. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated exact mass of the compound (e.g., [M+H]⁺). |

Potential Biological Applications and Mechanism of Action (Inferred)

The tetrahydroquinoline scaffold is a versatile platform for the development of novel therapeutics.[1] The presence of the 6-amino group in the target molecule provides a key point for interaction with biological targets or for further derivatization to modulate activity.

Rationale for Investigating Biological Activity

Given the wide range of biological activities reported for tetrahydroquinoline and quinolinone derivatives, 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one is a compelling candidate for screening in various therapeutic areas. The amino group can act as a hydrogen bond donor or acceptor, potentially engaging in key interactions with enzyme active sites or receptors.

Potential as an Anticancer Agent

Many quinoline and tetrahydroquinoline derivatives have demonstrated significant anticancer properties.[1] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization, or by inducing apoptosis. The 6-amino group could be crucial for interacting with key residues in the active sites of these targets.

Caption: Inferred signaling pathways for potential anticancer activity.

Potential as an Anti-inflammatory Agent

Chronic inflammation is a key driver of many diseases. Tetrahydroquinoline derivatives have been reported to possess anti-inflammatory activity.[1] The mechanism may involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), or the suppression of inflammatory signaling pathways like NF-κB.

Other Potential Therapeutic Areas

The versatility of the tetrahydroquinoline scaffold suggests that 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one could also be explored for its potential in other therapeutic areas, including:

-

Antimicrobial activity: Quinolone-based antibiotics are well-established, and novel derivatives may exhibit activity against resistant strains.

-

Neuroprotection: Some tetrahydroquinolines have shown promise in models of neurodegenerative diseases.

-

Cardiovascular effects: Certain derivatives have been investigated for their impact on the cardiovascular system.

In Vitro Biological Evaluation Protocols

To assess the biological potential of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one, a series of in vitro assays are recommended.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

-

Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare a series of dilutions of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one in cell culture medium. Add the compound solutions to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assays (e.g., Nitric Oxide Inhibition Assay)

Rationale: Nitric oxide (NO) is a key inflammatory mediator. This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one for 1 hour. Then, stimulate the cells with LPS to induce NO production.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Read the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Experimental Workflow

Caption: A typical workflow for the evaluation of the target compound.

Safety and Handling

GHS Hazard Information

The following GHS hazard information has been reported for 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: PubChem[4]

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents.

Conclusion and Future Directions

6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through straightforward chemical transformations, and its structure suggests a high potential for biological activity. Further research should focus on the synthesis and purification of this compound, followed by a comprehensive in vitro and in vivo evaluation to elucidate its specific biological targets and therapeutic potential. The versatile 6-amino group provides an excellent opportunity for the creation of a library of derivatives to explore SAR and optimize for potency and selectivity.

References

-

One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. National Institutes of Health. [Link]

-

6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one. PubChem. [Link]

-

A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing. [Link]

Sources

- 1. One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, nitro-substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and related heterocycles as potential bioreducible substrates for the enzymes NAD(P)H: quinone oxidoreductase 1 and E. coli nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one: Molecular Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, supported by an analysis of its key physicochemical properties. A detailed, field-proven synthetic protocol will be presented, including the underlying reaction mechanisms. Finally, the role of this molecule as a crucial intermediate in the development of contemporary pharmaceuticals will be explored, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] This heterocyclic system is present in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] The specific compound, 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one, has emerged as a key building block in the synthesis of several modern therapeutic agents, particularly in the class of anticoagulant drugs. Its strategic functionalization, featuring a primary aromatic amine and an N-ethyl lactam, makes it a versatile synthon for constructing complex molecular architectures.

Molecular Structure and Physicochemical Properties

The molecular identity of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one is defined by its unique arrangement of atoms and functional groups. A thorough understanding of its structure is paramount for its effective utilization in synthetic chemistry.

Structural Elucidation

The chemical structure of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one is presented below:

Caption: Molecular Structure of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), distinct signals for the diastereotopic protons of the two methylene groups in the tetrahydroquinoline ring, and aromatic protons with splitting patterns indicative of their substitution on the benzene ring. The protons of the amino group will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbonyl carbon of the lactam, the carbons of the ethyl group, the two methylene carbons of the heterocyclic ring, and the aromatic carbons.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (190.24 g/mol ).[3]

-

Infrared Spectroscopy: The IR spectrum is anticipated to show characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the lactam, and C-N stretching, as well as bands associated with the aromatic ring.

Physicochemical Properties

A summary of the key computed physicochemical properties of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one is provided in the table below.[3]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O | PubChem[3] |

| Molecular Weight | 190.24 g/mol | PubChem[3] |

| CAS Number | 233775-33-2 | PubChem[3] |

| XLogP3 | 0.9 | PubChem[3] |

| Hydrogen Bond Donors | 1 | PubChem[3] |

| Hydrogen Bond Acceptors | 2 | PubChem[3] |

| Rotatable Bonds | 1 | PubChem[3] |

| Exact Mass | 190.110613074 Da | PubChem[3] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[3] |

Synthesis of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one

The synthesis of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one is a multi-step process that typically involves the formation of the tetrahydroquinolin-2-one core, followed by nitration and subsequent reduction of the nitro group to the desired amine. The following protocol is based on established methodologies for analogous compounds and represents a robust and scalable approach.

Synthetic Pathway Overview

The overall synthetic strategy can be visualized as a two-step process starting from the N-ethylated tetrahydroquinolin-2-one precursor.

Caption: Synthetic pathway for 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one.

Step 1: Synthesis of 6-Nitro-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one (Precursor)

The critical first step is the regioselective nitration of the 1-ethyl-1,2,3,4-tetrahydroquinolin-2-one backbone. The electron-donating nature of the nitrogen atom directs electrophilic substitution to the para position (C6) of the aromatic ring.

Protocol:

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Starting Material: Slowly add 1-ethyl-1,2,3,4-tetrahydroquinolin-2-one to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at a low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with water until neutral, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield 6-nitro-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one.

Causality and Mechanistic Insights: The use of a strong acid mixture (H₂SO₄ and HNO₃) generates the highly electrophilic nitronium ion (NO₂⁺). The N-ethyl group, being an activating group, directs this electrophile to the para-position of the benzene ring, leading to the formation of the 6-nitro derivative.

Step 2: Reduction of 6-Nitro-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one to 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one

The final step involves the reduction of the nitro group to a primary amine. A common and effective method for this transformation is the use of iron powder in the presence of an acidic promoter like ammonium chloride.[4]

Protocol:

-

Reaction Setup: To a stirred suspension of 6-nitro-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one in a mixture of ethanol and water, add ammonium chloride.[4]

-

Addition of Reducing Agent: Add iron powder portion-wise to the reaction mixture.[4]

-

Reaction Conditions: Heat the resulting mixture at reflux for several hours.[4] Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, filter the reaction mixture through celite to remove the iron salts.[4]

-

Extraction: Dilute the filtrate with water and extract with a suitable organic solvent, such as ethyl acetate.[4]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.[4] The final compound, 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one, can be further purified by recrystallization or column chromatography.

Causality and Mechanistic Insights: In this reaction, iron acts as the reducing agent, transferring electrons to the nitro group in a series of steps. The ammonium chloride serves as a proton source and helps to maintain a slightly acidic pH, which facilitates the reduction process. This method is often preferred in laboratory and industrial settings due to its cost-effectiveness and milder reaction conditions compared to catalytic hydrogenation.

Applications in Drug Development

6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one is a valuable intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its primary amine functionality provides a convenient handle for the introduction of various side chains and pharmacophores through amide bond formation or other coupling reactions.

A notable application of structurally similar amino-tetrahydroquinolinones is in the synthesis of direct factor Xa inhibitors, a class of anticoagulant drugs used for the prevention and treatment of thromboembolic disorders. While specific patent literature detailing the direct use of the ethyl variant is not as prevalent as its methyl counterpart, the synthetic utility is analogous. The amino group is typically acylated with a complex acid chloride to build the final drug molecule.

Safety and Handling

Based on GHS classifications, 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound with a well-defined molecular structure and significant potential in synthetic and medicinal chemistry. The synthetic route, proceeding through a nitrated intermediate, is robust and based on well-established organic reactions. Its role as a key building block in the synthesis of complex pharmaceutical agents underscores the importance of the tetrahydroquinoline scaffold in modern drug discovery. This guide provides a solid foundation for researchers and drug development professionals working with this versatile molecule.

References

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021-03-29). Retrieved from [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). Retrieved from [Link]

-

6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one | C11H14N2O. PubChem. Retrieved from [Link]

-

Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2011). European Journal of Organic Chemistry, 2011(3), 551-558. Retrieved from [Link]

- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (2014). Google Patents.

- SUBSTITUTED 1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES. (2005). Google Patents.

-

Dihydroquinolinone synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (2015). International Journal of Pharmaceutical Sciences and Research, 6(10), 4146-4158. Retrieved from [Link]

-

¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic... ResearchGate. Retrieved from [Link]

- Methods for the preparation of 6-aminoisoquinoline. (2017). Google Patents.

-

Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. (2013). Revista de la Sociedad Química de México, 57(1), 1-7. Retrieved from [Link]

-

One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. (2020). Molecules, 25(12), 2776. Retrieved from [Link]

- United States Patent Office. (1966). Google Patents.

- Methods for the preparation of 6-aminoisoquinoline. (2018). Google Patents.

-

Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. (2020). ChemistrySelect, 5(21), 6331-6351. Retrieved from [Link]

-

1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. ResearchGate. Retrieved from [Link]

- Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine. (1996). Google Patents.

-

1-(1-Ethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-phenylethan-1-one - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Retrieved from [Link]

-

IR spectrum of 1-amino pyrrolidine-2-one. ResearchGate. Retrieved from [Link]

-

1-Ethylpyrrolidine | C6H13N. PubChem. Retrieved from [Link]

-

Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

6-Methyl-1,2,3,4-tetrahydroquinoline. NIST Chemistry WebBook. Retrieved from [Link]

-

Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]Type=IR-SPEC&Index=1#IR-SPEC)

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one | C11H14N2O | CID 43446541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-AMino-1-Methyl-3,4-dihydroquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical identity, physicochemical properties, a plausible and detailed synthetic pathway, and contextualizes its potential applications within drug discovery by examining the established biological activities of structurally related 3,4-dihydro-2(1H)-quinolinone and 6-amino-tetrahydroquinoline scaffolds. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and development of novel therapeutics based on the tetrahydroquinolin-2-one core.

Chemical Identity and Nomenclature

The compound of interest, "6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one," is systematically named according to IUPAC nomenclature as 6-amino-1-ethyl-3,4-dihydroquinolin-2(1H)-one [1][2]. The presence of the carbonyl group at the 2-position within the partially saturated heterocyclic ring dictates the "-one" suffix, and its location is designated within the "dihydroquinolin" parent structure.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 6-amino-1-ethyl-3,4-dihydroquinolin-2(1H)-one | [1][2] |

| CAS Number | 233775-33-2 | [1][2] |

| Molecular Formula | C₁₁H₁₄N₂O | [1][2] |

| Canonical SMILES | CCN1C(=O)CCC2=C1C=CC(=C2)N | [1][2] |

| Molecular Weight | 190.24 g/mol | [1][2] |

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one is presented in Table 2. These parameters are crucial for predicting the compound's behavior in biological systems and for the design of analytical and purification methodologies.

Table 2: Physicochemical and Computed Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 46.33 Ų | [1][2] |

| LogP (octanol-water partition coefficient) | 1.5679 | [1][2] |

| Hydrogen Bond Acceptors | 2 | [1][2] |

| Hydrogen Bond Donors | 1 | [1][2] |

| Rotatable Bonds | 1 | [1][2] |

Rationale for Synthesis and Potential Applications in Drug Discovery

While specific biological data for 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one is not extensively published, the 3,4-dihydro-2(1H)-quinolinone and the broader tetrahydroquinoline scaffolds are recognized as "privileged structures" in medicinal chemistry.[3] These core motifs are present in a variety of biologically active compounds and approved drugs.[4]

The rationale for the synthesis and investigation of this specific molecule is grounded in the established therapeutic potential of its structural class:

-

Neurodegenerative Diseases: Derivatives of 3,4-dihydro-2(1H)-quinolinone have been explored as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathology of neurodegenerative disorders such as Parkinson's disease.[5] Furthermore, related 6-amino pyridine derivatives are being investigated as dual inhibitors of GSK-3β/CK-1δ for the treatment of Alzheimer's disease.[6]

-

Oncology: The dihydroquinolin-2-one framework is a key component in the design of inhibitors for vascular endothelial growth factor receptor 2 (VEGFR2), a critical target in cancer therapy, particularly for aggressive cancers like glioblastoma multiforme.[4]

-

Neuropathic Pain and Migraine: 6-substituted 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline derivatives have been successfully developed as selective inhibitors of neuronal nitric oxide synthase (nNOS), demonstrating efficacy in preclinical models of neuropathic pain and migraine.[7]

The introduction of a 6-amino group and a 1-ethyl substituent on the tetrahydroquinolin-2-one core provides a novel chemical entity with the potential to modulate the activity, selectivity, and pharmacokinetic properties at these or other biologically relevant targets. The primary amine at the 6-position offers a handle for further derivatization to explore structure-activity relationships (SAR).

Proposed Synthetic Pathway and Experimental Protocols

A plausible and efficient multi-step synthesis for 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one is proposed, commencing from the commercially available precursor, 6-Nitro-3,4-dihydroquinolin-2(1H)-one. The synthetic scheme involves two key transformations: N-alkylation and subsequent reduction of the nitro group.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 1-Ethyl-6-nitro-3,4-dihydroquinolin-2-one

This step involves the N-alkylation of the lactam nitrogen of 6-Nitro-3,4-dihydroquinolin-2(1H)-one. A strong base is typically required to deprotonate the amide nitrogen, followed by nucleophilic attack on an ethylating agent.

Protocol:

-

To a stirred suspension of sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 6-Nitro-3,4-dihydroquinolin-2(1H)-one (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add ethyl iodide (EtI, 1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-Ethyl-6-nitro-3,4-dihydroquinolin-2-one.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one

The final step is the reduction of the aromatic nitro group to a primary amine. A common and effective method for this transformation is the use of a metal in the presence of an acid or a salt, such as iron powder with ammonium chloride.

Protocol:

-

To a stirred suspension of 1-Ethyl-6-nitro-3,4-dihydroquinolin-2-one (1.0 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v), add ammonium chloride (NH₄Cl, 10.0 equivalents).

-

To this mixture, add iron powder (Fe, 3.0-5.0 equivalents) portion-wise.

-

Heat the resulting mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous residue with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one by flash column chromatography on silica gel (eluent system, e.g., a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent system.

-

Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Analytical Characterization and Purification

The identity and purity of the synthesized compounds should be rigorously confirmed using a combination of standard analytical techniques.

Table 3: Analytical and Purification Methods

| Technique | Purpose |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity assessment. |

| Flash Column Chromatography | Purification of intermediates and the final product. |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the chemical framework. |

| Mass Spectrometry (MS/HRMS) | Determination of molecular weight and confirmation of elemental composition. |

| Infrared (IR) Spectroscopy | Identification of key functional groups (e.g., C=O, N-H). |

| High-Performance Liquid Chromatography (HPLC) | Final purity assessment of the target compound. |

Safety and Handling

Based on the GHS classification for 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one, the following hazards are identified[1]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Handle the compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of accidental exposure, follow standard laboratory safety protocols and seek medical attention as necessary.

Conclusion and Future Perspectives

This technical guide has detailed the chemical identity, properties, and a robust synthetic route for 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one. While direct biological data for this specific molecule is limited, its structural relationship to classes of compounds with significant therapeutic potential in oncology and neurology provides a strong impetus for its synthesis and biological evaluation. Future research should focus on the execution of the proposed synthesis, followed by in vitro and in vivo screening against relevant biological targets such as MAO-B, VEGFR2, and nNOS. The 6-amino functionality serves as a valuable point for the generation of a chemical library to systematically explore the structure-activity relationships of this promising scaffold.

References

-

Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. (URL: [Link])

-

SUBSTITUTED 1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES - European Patent Office. (URL: [Link])

-

6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one | C11H14N2O - PubChem. (URL: [Link])

-

Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - MDPI. (URL: [Link])

-

Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme - MDPI. (URL: [Link])

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])

-

Drugs incorporating tetrahydroquinolines. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach - PMC. (URL: [Link])

-

1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (URL: [Link])

- US9840468B1 - Methods for the preparation of 6-aminoisoquinoline - Google P

-

Design, synthesis, and biological evaluation of 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline-based selective human neuronal nitric oxide synthase (nNOS) inhibitors - PubMed. (URL: [Link])

- RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine - Google P

- CN102442935A - Preparation method of (S)

-

A review on pharmacological profile of Morpholine derivatives - ResearchGate. (URL: [Link])

-

Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed. (URL: [Link])

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])

-

Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - MDPI. (URL: [Link])

- US8357697B2 - Substituted 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-A]isoquinolin-2-ol compounds and methods relating thereto - Google P

Sources

- 1. 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one | C11H14N2O | CID 43446541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme [mdpi.com]

- 5. Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline-based selective human neuronal nitric oxide synthase (nNOS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing from the readily available starting material, N-ethyl-4-nitroaniline. The core of this strategy involves an initial Aza-Michael addition, followed by an intramolecular Friedel-Crafts acylation to construct the pivotal 1-ethyl-6-nitro-1,2,3,4-tetrahydroquinolin-2-one intermediate. The final product is then obtained through the catalytic hydrogenation of this nitro-substituted precursor. This guide will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present the necessary data for the successful synthesis of the target molecule.

Introduction and Retrosynthetic Analysis

The 1,2,3,4-tetrahydroquinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active molecules. The specific substitution pattern of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one, featuring an amino group at the 6-position and an ethyl group at the 1-position, makes it a valuable building block for the synthesis of more complex pharmaceutical agents. The amino group, in particular, offers a versatile handle for further functionalization.

A logical retrosynthetic analysis of the target molecule suggests a pathway that hinges on the formation of the heterocyclic ring and the introduction of the amino functionality. The amino group can be reliably installed via the reduction of a nitro group. This leads to the key intermediate, 1-ethyl-6-nitro-1,2,3,4-tetrahydroquinolin-2-one (3) . The tetrahydroquinolin-2-one core can be envisioned to form through an intramolecular cyclization. Specifically, an intramolecular Friedel-Crafts acylation of an N-aryl-β-propionic acid derivative is a plausible approach. This precursor, N-ethyl-N-(4-nitrophenyl)-β-alanine (2) , can, in turn, be synthesized through an Aza-Michael addition of N-ethyl-4-nitroaniline to an acrylic acid derivative. This retrosynthetic strategy is outlined below.

Caption: Retrosynthetic analysis of the target compound.

Synthesis Pathway and Experimental Protocols

The forward synthesis follows the logic of the retrosynthetic analysis, comprising three main stages:

-

Synthesis of N-Ethyl-N-(4-nitrophenyl)-β-alanine (2) via Aza-Michael Addition.

-

Synthesis of 1-Ethyl-6-nitro-1,2,3,4-tetrahydroquinolin-2-one (3) via Intramolecular Friedel-Crafts Acylation.

-

Synthesis of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one (4) via Catalytic Hydrogenation.

The overall synthetic pathway is depicted below:

Caption: Overall synthetic pathway.

Step 1: Synthesis of N-Ethyl-N-(4-nitrophenyl)-β-alanine (2)

The initial step involves the conjugate addition of N-ethyl-4-nitroaniline to acrylic acid. This Aza-Michael addition is a well-established method for forming carbon-nitrogen bonds. The reaction is typically carried out under neat conditions or in a suitable solvent and can be catalyzed by acid or base, although in this case, the inherent basicity of the aniline may be sufficient to promote the reaction, which is often conducted at elevated temperatures.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-ethyl-4-nitroaniline (1 equivalent) and acrylic acid (1.5 equivalents).

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dissolve the crude product in a suitable solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove excess acrylic acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-ethyl-N-(4-nitrophenyl)-β-alanine as a solid.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| N-Ethyl-4-nitroaniline | 166.18 | 1.0 |

| Acrylic Acid | 72.06 | 1.5 |

| Expected Product | 238.24 |

Causality Behind Experimental Choices:

-

Excess Acrylic Acid: Using a slight excess of acrylic acid helps to drive the reaction to completion.

-

Elevated Temperature: The thermal conditions are necessary to overcome the activation energy of the addition reaction between the moderately nucleophilic aniline and the acrylate acceptor.

-

Aqueous Workup: The basic wash with sodium bicarbonate is crucial for removing the unreacted acrylic acid, simplifying the purification process.

Step 2: Synthesis of 1-Ethyl-6-nitro-1,2,3,4-tetrahydroquinolin-2-one (3)

The second step is the intramolecular Friedel-Crafts acylation of the carboxylic acid onto the electron-rich aromatic ring.[1][2] This cyclization is a key step in forming the tetrahydroquinolin-2-one core. Due to the deactivating effect of the nitro group, a strong acid catalyst is required. Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are effective dehydrating and cyclizing agents for this type of transformation.[3]

Experimental Protocol:

-

Place N-ethyl-N-(4-nitrophenyl)-β-alanine (1 equivalent) in a round-bottom flask.

-

Add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material) to the flask.

-

Heat the mixture with stirring to 90-100 °C for 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

The solid precipitate is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from ethanol to afford 1-ethyl-6-nitro-1,2,3,4-tetrahydroquinolin-2-one as a crystalline solid.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| N-Ethyl-N-(4-nitrophenyl)-β-alanine | 238.24 | 1.0 |

| Polyphosphoric Acid (PPA) | N/A | Catalyst/Solvent |

| Expected Product | 220.22 |

Causality Behind Experimental Choices:

-

Strong Acid Catalyst: The nitro group deactivates the aromatic ring towards electrophilic substitution. Therefore, a potent catalyst like PPA is necessary to promote the intramolecular acylation. PPA acts as both the solvent and the catalyst.

-

Ice Quench: The reaction is quenched by pouring the mixture into ice-water. This hydrolyzes the PPA and precipitates the organic product, which is insoluble in the aqueous medium.

-

Recrystallization: This is a standard and effective method for purifying the solid product.

Step 3: Synthesis of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one (4)

The final step is the reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[4][5] Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for this purpose. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.

Experimental Protocol:

-

In a hydrogenation vessel, dissolve 1-ethyl-6-nitro-1,2,3,4-tetrahydroquinolin-2-one (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of the substrate).

-

Seal the vessel and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the theoretical amount of hydrogen is consumed or TLC analysis indicates the complete disappearance of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

-

The final product, 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one, can be purified by column chromatography or recrystallization if necessary.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 1-Ethyl-6-nitro-1,2,3,4-tetrahydroquinolin-2-one | 220.22 | 1.0 |

| 10% Palladium on Carbon | N/A | Catalyst |

| Hydrogen Gas | 2.02 | Excess |

| Expected Product | 190.24 |

Causality Behind Experimental Choices:

-

Palladium on Carbon (Pd/C): This is a highly active and selective catalyst for the hydrogenation of nitro groups in the presence of other functional groups. It is also easily removed by filtration.

-

Hydrogen Atmosphere: Molecular hydrogen is the reducing agent in this reaction. A positive pressure of hydrogen ensures a sufficient concentration for the reaction to proceed efficiently.

-

Celite Filtration: Pd/C is a fine, pyrophoric powder. Filtering through Celite prevents the catalyst from passing through the filter paper and ensures its safe removal from the reaction mixture.

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach to the preparation of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one. By leveraging well-established and reliable chemical transformations, including the Aza-Michael addition, intramolecular Friedel-Crafts acylation, and catalytic hydrogenation, this guide offers a clear roadmap for researchers in the field. The provided experimental protocols, along with the rationale behind the chosen conditions, are intended to facilitate the successful synthesis of this valuable heterocyclic building block for applications in drug discovery and development.

References

-

PubChem. N-Ethyl-4-nitroaniline. National Center for Biotechnology Information. [Link]

- Google Patents. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

-

Ashenhurst, J. Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

-

Rajapakse, A., et al. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. PubMed. [Link]

-

ResearchGate. Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. [Link]

-

ResearchGate. (E)-2-{N-Ethyl-4-[(4-nitrophenyl)diazenyl]anilino}ethyl acrylate. [Link]

-

PrepChem.com. Synthesis of 4-ethyl-2-nitroaniline. [Link]

- Google Patents. CN100532362C - Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent.

- Google Patents.

-

ACS Publications. Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C. [Link]

-

ResearchGate. Reaction of 4-nitroaniline with methyl acrylate. [Link]

-

ResearchGate. A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone. [Link]

- Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Portada, T., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PubMed. [Link]

-

Solubility of Things. N-ethyl-4-nitroaniline. [Link]

-

Olah, G. A., et al. (2007). Friedel-Crafts Acylation with Amides. PMC. [Link]

-

Rajapakse, A., et al. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. PMC. [Link]

-

International Journal of Research and Applied Science & Engineering Technology (IJRASET). Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide. [Link]

-

Journal of Chemical Technology and Metallurgy. Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. [Link]

-

Chad's Prep. 18.2 Friedel Crafts Alkylation and Acylation. YouTube. [Link]

-

White Rose eTheses Online. Chapter 3 Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Kowalewski, E., & Śrębowata, A. (2022). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. ResearchGate. [Link]

-

AZoM. An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

-

Heterocycles. FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. [Link]

-

MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]

-

Bunce, R. A., & Fobi, K. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PMC. [Link]

Sources

- 1. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 5. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Retrosynthetic Analysis of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one: A Technical Guide for Drug Development Professionals

Introduction: The Significance of the Tetrahydroquinolin-2-one Scaffold

The 1,2,3,4-tetrahydroquinolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets. The presence of a lactam functionality and an aromatic ring offers sites for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The specific target molecule, 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one, incorporates a primary amino group at the 6-position, a common pharmacophore that can engage in hydrogen bonding and salt bridge formation with biological receptors. The N-ethyl group serves to modulate lipophilicity and metabolic stability. This guide provides an in-depth retrosynthetic analysis and a proposed forward synthesis for this important heterocyclic compound, offering practical insights for researchers in drug discovery and development. The tetrahydroquinoline nucleus is a prevalent core structure in a myriad of synthetic pharmaceuticals.[1]

Retrosynthetic Strategy: A Stepwise Deconstruction

A logical retrosynthetic analysis of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one begins with the disconnection of the most synthetically accessible functional groups. The primary amino group at the 6-position is a prime candidate for a functional group interconversion (FGI) from a nitro group, a common and reliable transformation in aromatic chemistry. This leads to the precursor, 6-nitro-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one.

Next, the N-ethyl group can be disconnected, revealing the core tetrahydroquinolin-2-one scaffold. However, a more strategic approach involves disconnecting the amide bond of the lactam ring. This disconnection simplifies the molecule into a more linear and readily accessible intermediate, an N-substituted aromatic compound. This leads to the key intermediate, N-(4-nitrophenyl)-N-ethyl-3-chloropropanamide.

This intermediate can be further deconstructed into its constituent building blocks: N-ethyl-4-nitroaniline and 3-chloropropionyl chloride. Both of these starting materials are commercially available or can be readily synthesized. This retrosynthetic pathway is outlined below.

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis: From Simple Precursors to the Final Compound

The forward synthesis follows the logical steps outlined in the retrosynthetic analysis. The synthesis commences with the preparation of the key starting material, N-ethyl-4-nitroaniline, followed by acylation and a crucial intramolecular cyclization to construct the tetrahydroquinolin-2-one ring system. The final step involves the reduction of the nitro group to the desired amine.

Step 1: Synthesis of N-Ethyl-4-nitroaniline

While commercially available, N-ethyl-4-nitroaniline can be synthesized by the mono-N-alkylation of 4-nitroaniline with an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base. It is important to control the reaction conditions to minimize dialkylation.

Step 2: Acylation of N-Ethyl-4-nitroaniline to form N-(4-Nitrophenyl)-N-ethyl-3-chloropropanamide

The second step involves the acylation of N-ethyl-4-nitroaniline with 3-chloropropionyl chloride. This reaction is typically carried out in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.[2] The reaction is generally performed at low temperatures (0 °C) to control the reactivity of the acid chloride.

Experimental Protocol: N-Acylation of N-Ethyl-4-nitroaniline

| Reagent/Solvent | Molar Eq. | Notes |

| N-Ethyl-4-nitroaniline | 1.0 | Starting material. |

| 3-Chloropropionyl chloride | 1.1 | Acylating agent. |

| Triethylamine | 1.2 | Base to neutralize HCl. |

| Anhydrous DCM | - | Solvent. |

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-ethyl-4-nitroaniline (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine (1.2 eq) to the stirred solution.

-

Add 3-chloropropionyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C during the addition.[2]

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude N-(4-nitrophenyl)-N-ethyl-3-chloropropanamide can be purified by recrystallization or column chromatography.

Step 3: Intramolecular Friedel-Crafts Cyclization to form 6-Nitro-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one